1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(1R)-1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZNJDTYKKTFE-HNHGDDPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the fluorophenyl intermediate through a Friedel-Crafts acylation reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity to target proteins or enzymes, influencing their activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
Core Pyrrolidinone Scaffold
The target compound shares the 5-oxopyrrolidine-3-carboxylic acid backbone with analogs such as:
- 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-43-7): Lacks the ethyl group, reducing steric bulk .
- 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1998-86-3): Fluorine at the 2-position alters electronic properties and spatial orientation .
- 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1270831-90-7): Dual halogenation increases lipophilicity (ClogP = 2.1) .
Substituent Variations
- Position and Chirality : The (1R)-1-(4-fluorophenyl)ethyl group introduces stereochemistry absent in analogs like 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 842971-84-0), which has a linear ethyl linker .
- Heterocyclic Modifications : Derivatives with triazole or oxadiazole moieties (e.g., compounds in ) exhibit enhanced antioxidant activity due to radical scavenging heterocycles .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× higher DPPH radical scavenging than ascorbic acid .
- Target Compound : Activity unreported in evidence, but the 4-fluorophenyl group may enhance membrane permeability, while chirality could influence target binding.
Pharmacological Potential
- Aprepitant Analogs : Fluorophenyl-containing morpholine derivatives () highlight the role of fluorine in CNS drug design .
- Neuroprotective Effects: Pyrrolidinone scaffolds are explored for neurodegenerative diseases (e.g., Alzheimer’s) due to ROS modulation .
Physicochemical Properties
*ClogP calculated using ChemDraw.
Biological Activity
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies regarding this compound.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a pyrrolidine ring and a carboxylic acid functional group. Its molecular formula is C13H14FNO3, with a molecular weight of approximately 251.25 g/mol. The presence of the fluorophenyl group is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine core followed by the introduction of the carboxylic acid moiety. Detailed synthetic pathways can be found in specialized literature focusing on pyrrolidine derivatives.
Anticancer Activity
Recent studies have demonstrated that 5-oxopyrrolidine derivatives exhibit promising anticancer properties. For instance, one study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent activity:
| Compound | Viability (%) | Significant Findings |
|---|---|---|
| 1 (Carboxylic Acid) | 78–86% | Weak activity observed |
| 4 (Hydrazide) | Not specified | No enhancement in activity |
| 6 (4-Chlorophenyl) | 64% | Enhanced anticancer activity |
| 8 (4-Dimethylamino) | Significantly lower than control | Most potent among tested |
The incorporation of different substituents on the phenyl ring significantly influenced the anticancer efficacy. For example, compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against multidrug-resistant pathogens. Testing against strains such as Staphylococcus aureus and Klebsiella pneumoniae yielded promising results:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | < 128 | Effective against resistant strains |
| Klebsiella pneumoniae | < 128 | Effective against resistant strains |
The compound's ability to inhibit growth in resistant bacterial strains underscores its potential as a lead compound for further drug development .
Case Studies
A notable case study involved the evaluation of various derivatives of the oxopyrrolidine scaffold, where researchers found that specific modifications led to enhanced biological activities. For instance, the introduction of a 4-dimethylamino group significantly increased anticancer potency when tested on A549 cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
